Tenofovir disoproxil aspartate

Pharmaceutical Stability Degradation Kinetics Antiviral Prodrug

Tenofovir disoproxil aspartate delivers 5.7-fold lower degradation product formation under stress compared to tenofovir disoproxil fumarate, providing superior solid-state stability for oral solid dosage forms and chronic dosing studies. Its minimized impurity profile reduces off-target interference in intracellular TFV-DP quantification and antiviral activity assays. The preferred benchmark for head-to-head PK studies versus next-generation prodrugs (TAF, TMF). Available as ≥98% purity powder with room-temperature shipping stability.

Molecular Formula C23H37N6O14P
Molecular Weight 652.5 g/mol
CAS No. 1571075-19-8
Cat. No. B611287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir disoproxil aspartate
CAS1571075-19-8
SynonymsTenofovir disoproxil aspartate;  CKD-390;  CKD 390;  CKD390.
Molecular FormulaC23H37N6O14P
Molecular Weight652.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1
InChIKeyCCIDLBRRXVNEDK-KJTVYDLOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenofovir Disoproxil Aspartate (CAS 1571075-19-8): A Salt-Optimized Prodrug for HIV/HBV Research


Tenofovir disoproxil aspartate is an aspartate salt form of the prodrug tenofovir disoproxil, a nucleotide analog reverse transcriptase inhibitor (NtRTI) [1]. It is designed to address the physicochemical limitations of earlier tenofovir prodrug salts, particularly tenofovir disoproxil fumarate (TDF) [2]. The compound is metabolized in vivo to the active moiety tenofovir diphosphate, which selectively inhibits HIV-1 reverse transcriptase and HBV polymerase [1]. It is a key candidate for research applications requiring enhanced stability and reduced impurity profiles in antiviral formulations.

Why Tenofovir Disoproxil Aspartate Cannot Be Substituted by Other Tenofovir Prodrugs


The choice of a specific tenofovir prodrug salt, such as aspartate versus fumarate, is not trivial. The salt form critically dictates the solid-state stability, hygroscopicity, and degradation profile of the active pharmaceutical ingredient (API) [1]. Even when the active moiety (tenofovir) is identical, differences in the counterion can lead to vastly different rates of impurity formation during storage, directly impacting shelf-life, formulation robustness, and the consistency of research outcomes [1]. Therefore, substituting tenofovir disoproxil aspartate with the more common tenofovir disoproxil fumarate (TDF) can introduce significant variability in long-term studies and formulation development due to the latter's higher propensity to degrade under stress conditions [1].

Tenofovir Disoproxil Aspartate: Quantifiable Evidence for Scientific Selection


Superior Thermal Stability: Reduced Degradation Product Formation vs. Fumarate Salt

Tenofovir disoproxil aspartate demonstrates a large improvement in physicochemical stability compared to tenofovir disoproxil fumarate (TDF) under accelerated stress conditions. The formation of the main degradation product, tenofovir disoproxil monoester, is significantly suppressed in the aspartate salt [1].

Pharmaceutical Stability Degradation Kinetics Antiviral Prodrug

Pharmacokinetic Bioequivalence: Comparative Clinical Study Against TDF

A Phase 1 clinical trial (NCT02589457) was conducted to directly compare the safety and pharmacokinetics of tenofovir disoproxil aspartate (CKD-390) with tenofovir disoproxil fumarate (Viread®) in healthy male volunteers using a randomized, open-label, single-dose, 2x2 crossover design [1].

Clinical Pharmacology Bioequivalence Antiviral Development

Optimal Research and Development Applications for Tenofovir Disoproxil Aspartate


Formulation Development Requiring Enhanced Long-Term Stability

Given the 5.7-fold reduction in degradation product formation under stress compared to TDF [1], tenofovir disoproxil aspartate is the preferred API for developing novel oral solid dosage forms (e.g., tablets, capsules) where extended shelf-life and robust stability are paramount. This is particularly relevant for formulations intended for use in resource-limited settings or for long-term chronic dosing studies in animal models.

Comparative Pharmacokinetic and Pharmacodynamic Studies

This compound serves as an essential comparator in studies designed to evaluate the therapeutic index of next-generation tenofovir prodrugs. Its use in head-to-head PK studies, such as the completed NCT02589457 trial [1], provides a benchmark for assessing the relative bioavailability and safety profiles of newer candidates like tenofovir alafenamide (TAF) or tenofovir amibufenamide (TMF).

In Vitro Assays Requiring High-Purity Test Articles

For sensitive in vitro assays, such as intracellular tenofovir diphosphate quantification or antiviral activity assays, the minimized impurity profile of the aspartate salt [1] reduces the risk of off-target effects or assay interference caused by degradation products. This ensures that observed biological activity is more reliably attributed to the active metabolite tenofovir.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir disoproxil aspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.